1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester
CAS No.: 1858242-66-6
Cat. No.: VC2891987
Molecular Formula: C15H18ClF3N2O2
Molecular Weight: 350.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1858242-66-6 |
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Molecular Formula | C15H18ClF3N2O2 |
Molecular Weight | 350.76 g/mol |
IUPAC Name | ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylate |
Standard InChI | InChI=1S/C15H18ClF3N2O2/c1-2-23-14(22)10-3-5-21(6-4-10)9-13-12(16)7-11(8-20-13)15(17,18)19/h7-8,10H,2-6,9H2,1H3 |
Standard InChI Key | QEUAEAQHXGYCAJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Canonical SMILES | CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
The compound is characterized by specific identifiers and structural features that define its chemical identity. This section details its fundamental chemical characteristics and structural components.
Chemical Identifiers
Structural Features
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester features a 3-chloro-5-(trifluoromethyl)pyridine moiety connected via a methylene bridge (CH₂) to the nitrogen atom of a piperidine ring. The piperidine ring contains a carboxylic acid ethyl ester group at the 4-position. The molecule's structure combines several key functional elements:
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A pyridine ring with chloro- and trifluoromethyl substituents
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A methylene linker connecting the pyridine to the piperidine nitrogen
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A six-membered piperidine heterocycle
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An ethyl ester group at the 4-position of the piperidine
This arrangement of functional groups creates a molecule with specific conformational properties and reactive sites that influence its chemical behavior and potential biological interactions.
Physicochemical Properties
The compound possesses distinctive physical and chemical properties that are essential for understanding its behavior in various environments and applications.
Physical Properties
Table 2: Physical and Chemical Properties
Synthesis and Preparation
Related Synthetic Procedures
Information on the synthesis of related compounds can provide insights into potential synthetic approaches for the target molecule. For example, the synthesis of 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid (a related compound) involves hydrolysis of the ethyl ester:
Table 3: Related Synthetic Procedure
Parameter | Details |
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Reaction | Hydrolysis of ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate |
Reagents | Potassium hydroxide in methanol/water |
Conditions | 40°C for 30 minutes |
Yield | 54% |
Product Characterization | ¹H NMR (DMSO-d₆): δ 1.42-1.60 (m, 2H), 1.81-1.93 (m, 2H), 2.50-2.62 (m, 1H), 3.00-3.14 (m, 2H), 4.21-4.36 (m, 2H), 6.95 (d, 1H), 7.75 (dd, 1H), 8.38 (d, 1H), 12.25 (s, 1H) |
This reaction suggests that the ethyl ester in the target compound could be similarly hydrolyzed to yield the corresponding carboxylic acid derivative (1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid, CAS: 1311279-30-7) .
Structural Analogs and Related Compounds
Structural Analogs
Several structural analogs of the target compound have been reported in the literature, differing in substitution patterns, functional groups, or the nature of the heterocyclic rings.
Table 4: Selected Structural Analogs
Structural Fragments
The compound can be viewed as being constructed from key structural fragments that may be encountered in other biologically active molecules:
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3-Chloro-5-(trifluoromethyl)pyridine: This halogenated pyridine fragment is present in various compounds with reported biological activities .
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Piperidine-4-carboxylic acid ethyl ester: The piperidine ring with an ethyl ester at the 4-position is a common structural motif in medicinal chemistry, often providing sites for further functionalization .
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Methylene bridge: The CH₂ linker connects the heterocyclic components and allows for conformational flexibility, potentially influencing the compound's interaction with biological targets.
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